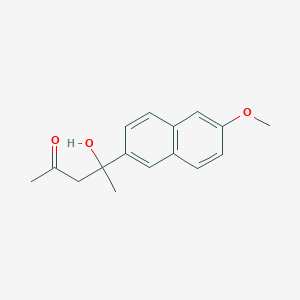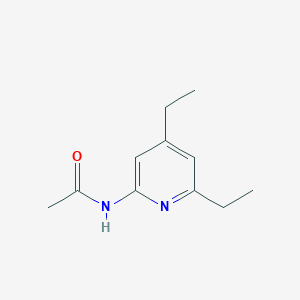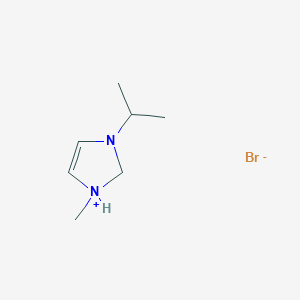![molecular formula C13H20O2SeSi B14256064 {[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane CAS No. 414858-85-8](/img/structure/B14256064.png)
{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane is an organoselenium compound that features a unique combination of methoxy, phenylselanyl, and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane typically involves the reaction of a suitable precursor with phenylselenyl chloride and trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further participate in elimination reactions.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding alkene.
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of selenoxide and subsequent elimination to yield alkenes.
Reduction: Removal of the phenylselanyl group to produce alkenes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biological Studies: The compound’s selenium content makes it useful in studying the biological roles of selenium and its potential therapeutic applications.
Material Science: It can be used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of {[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane involves the interaction of its functional groups with various molecular targets. The phenylselanyl group can undergo redox reactions, influencing the compound’s reactivity. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The methoxy group can participate in nucleophilic substitution reactions, further diversifying the compound’s reactivity profile.
Comparación Con Compuestos Similares
Similar Compounds
- {[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(dimethyl)silane
- {[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(ethyl)silane
- {[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(phenyl)silane
Uniqueness
{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds that may have different alkyl or aryl groups attached to the silicon atom.
Propiedades
Número CAS |
414858-85-8 |
|---|---|
Fórmula molecular |
C13H20O2SeSi |
Peso molecular |
315.35 g/mol |
Nombre IUPAC |
(1-methoxy-2-phenylselanylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C13H20O2SeSi/c1-11(13(14-2)15-17(3,4)5)16-12-9-7-6-8-10-12/h6-10H,1-5H3 |
Clave InChI |
PZNQVEXGUQJXEW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(OC)O[Si](C)(C)C)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)




![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)



![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)

